2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of functional groups, including an amino group, a chlorophenoxy group, a thienyl group, and a carbonitrile group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate by reacting 4-chlorophenol with methylthiophene under basic conditions.
Cyclization: The thienyl intermediate undergoes cyclization with a suitable cyclooctane derivative to form the hexahydrocycloocta[b]pyridine core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions using ammonia or an amine derivative.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile shares structural similarities with other heterocyclic compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives and thiophene-based analogs.
2-Amino-3-cyano-4H-chromenes: These compounds have a similar core structure and exhibit comparable pharmacological properties.
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, share similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C24H24ClN3OS |
---|---|
Molecular Weight |
438g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-15-16(14-29-18-10-8-17(25)9-11-18)12-22(30-15)23-19-6-4-2-3-5-7-21(19)28-24(27)20(23)13-26/h8-12H,2-7,14H2,1H3,(H2,27,28) |
InChI Key |
TWFLECLYFUYWKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.